molecular formula C12H16ClNO B3024544 2-chloro-N-[1-(3,4-dimethylphenyl)ethyl]acetamide CAS No. 40023-05-0

2-chloro-N-[1-(3,4-dimethylphenyl)ethyl]acetamide

Cat. No.: B3024544
CAS No.: 40023-05-0
M. Wt: 225.71 g/mol
InChI Key: BBIQIWUWCIMXDN-UHFFFAOYSA-N
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Description

2-chloro-N-[1-(3,4-dimethylphenyl)ethyl]acetamide is an organic compound with the molecular formula C12H16ClNO. It is known for its applications in various fields, including chemistry, biology, and industry. This compound is characterized by the presence of a chloroacetamide group attached to a 3,4-dimethylphenyl ethyl moiety.

Mechanism of Action

Target of Action

The primary targets of 2-chloro-N-[1-(3,4-dimethylphenyl)ethyl]acetamide are currently unknown. This compound is a specialty product for proteomics research

Result of Action

As a specialty product for proteomics research , it is likely that the compound has significant effects at the molecular and cellular levels.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-[1-(3,4-dimethylphenyl)ethyl]acetamide typically involves the reaction of 3,4-dimethylphenyl ethylamine with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to control the exothermic nature of the reaction. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to enhance yield and purity. The use of continuous flow reactors and automated systems ensures consistent production quality and scalability.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-[1-(3,4-dimethylphenyl)ethyl]acetamide undergoes various chemical reactions, including:

    Nucleophilic substitution: The chloro group can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and acetic acid.

    Oxidation and Reduction: The compound can undergo oxidation to form N-oxide derivatives or reduction to form the corresponding amine.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide in solvents like ethanol or acetonitrile.

    Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Nucleophilic substitution: Formation of substituted amides, thiol derivatives, or ethers.

    Hydrolysis: Formation of 3,4-dimethylphenyl ethylamine and acetic acid.

    Oxidation: Formation of N-oxide derivatives.

    Reduction: Formation of 3,4-dimethylphenyl ethylamine.

Scientific Research Applications

2-chloro-N-[1-(3,4-dimethylphenyl)ethyl]acetamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Employed in the production of specialty chemicals and as a reagent in chemical processes.

Comparison with Similar Compounds

Similar Compounds

    2-chloro-N-(2,6-dimethylphenyl)acetamide: Similar structure but with different substitution pattern on the phenyl ring.

    N,N-dimethylchloroacetamide: Contains a dimethylamino group instead of the ethylamine moiety.

    2-chloro-N-(4-methylphenyl)acetamide: Similar structure with a single methyl group on the phenyl ring.

Uniqueness

2-chloro-N-[1-(3,4-dimethylphenyl)ethyl]acetamide is unique due to the specific substitution pattern on the phenyl ring, which can influence its reactivity and biological activity. The presence of both chloro and dimethyl groups provides distinct chemical properties that can be leveraged in various applications.

Properties

IUPAC Name

2-chloro-N-[1-(3,4-dimethylphenyl)ethyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16ClNO/c1-8-4-5-11(6-9(8)2)10(3)14-12(15)7-13/h4-6,10H,7H2,1-3H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBIQIWUWCIMXDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(C)NC(=O)CCl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30395557
Record name 2-chloro-N-[1-(3,4-dimethylphenyl)ethyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30395557
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40023-05-0
Record name 2-Chloro-N-[1-(3,4-dimethylphenyl)ethyl]acetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=40023-05-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-chloro-N-[1-(3,4-dimethylphenyl)ethyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30395557
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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